molecular formula C19H32N2O3 B027263 tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate CAS No. 160232-08-6

tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Cat. No. B027263
M. Wt: 336.5 g/mol
InChI Key: NVEPLQDORJSXRO-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives, including compounds with structural similarities to tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate, has been detailed in several studies. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds show the complexity and specificity of synthesizing such molecules. These compounds are synthesized through reduction of keto functionalities leading to beta-hydroxylated delta-lactams with a cis configuration of hydroxy and isobutyl groups, demonstrating the intricate steps involved in producing structurally complex carbamates (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Molecular Structure Analysis

X-ray crystallography studies reveal the detailed molecular structure of tert-butyl carbamate derivatives, highlighting the axial orientation of the isobutyl side chain and the formation of strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure. These findings underscore the significance of molecular interactions in defining the stability and crystalline form of such compounds (Didierjean et al., 2004).

Chemical Reactions and Properties

Tert-butyl carbamate derivatives undergo various chemical reactions, including the formation of N-(Boc)hydroxylamines when reacted with organometallics. Such reactivity underscores the versatility of tert-butyl carbamate compounds as building blocks in organic synthesis, offering pathways to a wide range of chemical transformations (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular interactions. The formation of infinite chains in the crystal structure through hydrogen bonding is a key aspect of their physical properties, affecting solubility and stability (Didierjean et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with organometallics and the ability to form protected hydroxylamines, highlight the chemical versatility of tert-butyl carbamate derivatives. These properties make them valuable intermediates in the synthesis of a wide range of chemical compounds, further emphasizing their importance in organic chemistry (Guinchard et al., 2005).

Scientific Research Applications

  • It can be used in the preparation of zeatin and isozeatin, which are plant hormones involved in cell division and growth (Tolman, Hanuš, & Sedmera, 1999).

  • This compound serves as a new donor building block for the production of organic photovoltaic materials, contributing to advancements in renewable energy technologies (Chmovzh & Rakitin, 2021).

  • It is useful in organic synthesis, particularly in reactions with organometallics to produce N-(Boc)-protected nitrones (Guinchard, Vallée, & Denis, 2005).

  • The compound has also been noted for its potential as an explosive in scientific research applications (Linder, Steurer, & Podlech, 2003).

  • In medicinal chemistry, it shows cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

  • Another study highlights its use as an intermediate in the enantioselective synthesis of carbocyclic analogues (Ober, Marsch, Harms, & Carell, 2004).

  • It also serves as an intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), a drug used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

  • The compound has been identified with anti-malarial activity, contributing to the development of new treatments for malaria (Cunico et al., 2009).

  • It is an example of an all-cis tri-substituted compound used in crystallography and chemical synthesis (Weber et al., 1995).

  • In addition, its derivatives have been studied for their hypotensive and antiarrhythmic activities, suggesting potential pharmaceutical applications (Chalina, Chakarova, & Staneva, 1998).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound and its derivatives have been evaluated for in vivo anti-inflammatory activity . Most of the compounds exhibited promising anti-inflammatory activity within 9 to 12 hours . This suggests potential future directions in the development of safer anti-inflammatory drugs .

properties

IUPAC Name

tert-butyl N-[(2S,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3/c1-14(2)12-20-13-17(22)16(11-15-9-7-6-8-10-15)21-18(23)24-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEPLQDORJSXRO-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432611
Record name tert-Butyl {(2S,3R)-3-hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

CAS RN

160232-08-6
Record name 1,1-Dimethylethyl N-[(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]carbamate
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Record name tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate
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Record name tert-Butyl {(2S,3R)-3-hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl}carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate
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Synthesis routes and methods I

Procedure details

To 154.4 Kg isobutylamine, (1-Oxiranyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester (53.3 Kg) was added, and then the solution was heated under reflux. Under reduced pressure, isobutylamine was removed from the reaction mixture, and then replaced by toluene.
Quantity
154.4 kg
Type
reactant
Reaction Step One
Quantity
53.3 kg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This compound was synthesized from the commercially available (1-oxiranyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester (1), which was reacted with isobutylamine thereby forming the amino alcohol 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
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tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
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tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
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tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
Reactant of Route 5
tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
Reactant of Route 6
tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

Citations

For This Compound
5
Citations
M Zhu, H Zhou, L Ma, B Dong, J Ding, J Zhou… - European Journal of …, 2022 - Elsevier
By following up on the design vector of optimizing amine-based HIV-1 protease inhibitors, we have designed and biologically evaluated a novel class of inhibitors with the free nitrogen …
Number of citations: 1 www.sciencedirect.com
H Zhou, L Ma, B Dong, J Wang, G Zhang… - European Journal of …, 2023 - Elsevier
The design, synthesis, and biological evaluation of a novel series of HIV-1 protease inhibitors containing pyrrolidines with diverse linkers as the P2 ligands and various aromatic …
Number of citations: 3 www.sciencedirect.com
M Zhu, H Zhou, L Ma, B Dong, J Zhou, G Zhang… - European Journal of …, 2021 - Elsevier
A novel class of HIV-1 protease inhibitors with flexible piperidine as the P2 ligand was designed with the aim of improving extensive interactions with the active subsites. Many inhibitors …
Number of citations: 12 www.sciencedirect.com
S Hu, L Ma, B Dong, Q Shan, J Zhou, G Zhang… - Bioorganic & Medicinal …, 2022 - Elsevier
Based upon the preliminary design of enhancing genetic barrier to drug-resistant viral mutants by maximizing hydrogen-bonding or other van der Waals contacts, we have designed, …
Number of citations: 2 www.sciencedirect.com
M Zhu, Q Shan, L Ma, J Wen, B Dong, G Zhang… - European journal of …, 2021 - Elsevier
Upon the basis of both possible ligand-binding site interactions and the uniformity of key residues in active sites, a novel class of HIV-1 PR/RT dual inhibitors was designed and …
Number of citations: 10 www.sciencedirect.com

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